N-[(Adamantan-1-YL)methyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide
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Overview
Description
N-[(Adamantan-1-YL)methyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of N-[(Adamantan-1-YL)methyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide involves multiple stepsThe reaction conditions often involve the use of strong bases, high temperatures, and specific catalysts to ensure the desired product is obtained .
Chemical Reactions Analysis
N-[(Adamantan-1-YL)methyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and trifluoromethyl groups, using nucleophiles or electrophiles under appropriate conditions
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, particularly in inhibiting certain enzymes.
Medicine: It is being explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(Adamantan-1-YL)methyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular interactions are still under investigation, but initial studies suggest that it may interfere with cell cycle progression and induce apoptosis in cancer cells .
Comparison with Similar Compounds
N-[(Adamantan-1-YL)methyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and enzyme inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant biological activities.
Thioglycoside derivatives: These compounds also exhibit potent biological activities and are being studied for their therapeutic potential
Properties
Molecular Formula |
C25H24F4N4O |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C25H24F4N4O/c26-18-3-1-17(2-4-18)20-8-21(25(27,28)29)33-22(32-20)19(12-31-33)23(34)30-13-24-9-14-5-15(10-24)7-16(6-14)11-24/h1-4,8,12,14-16H,5-7,9-11,13H2,(H,30,34) |
InChI Key |
RZXMAHDUKVMLDP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C5N=C(C=C(N5N=C4)C(F)(F)F)C6=CC=C(C=C6)F |
Origin of Product |
United States |
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